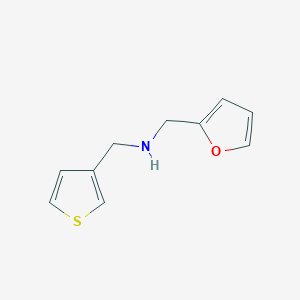

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine (FTM) is a heterocyclic compound that has been studied extensively due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and nanotechnology. It is a small molecule with a molecular weight of 131.20 g/mol and a melting point of 148 °C. FTM has a planar structure and is composed of two nitrogen atoms, two sulfur atoms, two oxygen atoms, and one carbon atom. It has been found to have antioxidant, anti-inflammatory, and antifungal properties.

Applications De Recherche Scientifique

Organic Electronics

The furan and thiophene moieties present in this compound are known for their electron-donating and electron-withdrawing properties, respectively. This makes it a potential candidate for use in organic electronics, particularly in the development of high-mobility organic thin-film transistors . The compound could be utilized in the synthesis of donor-acceptor polymers, which are crucial for creating semiconducting layers in organic electronic devices.

Biopolymer Synthesis

Furfurylamines, such as the one , have been identified as valuable monomers in the synthesis of biopolymers . These polymers can be used to create environmentally friendly plastics, resins, and other materials that are derived from renewable biomass, rather than petroleum-based sources.

Pharmacologically Active Compounds

The structural features of furfurylamines allow for their incorporation into pharmacologically active compounds. Their synthesis through traditional methods can be challenging due to by-product formation and sensitivity to reductive conditions. However, biocatalytic methods using transaminases have been explored to produce these amines in a more sustainable and efficient manner .

Green Chemistry

The compound’s furan and thiophene components are derived from biomass, aligning with the principles of green chemistry. It can be used to produce solvents, fuel additives, and other chemicals in a way that reduces reliance on non-renewable resources and minimizes environmental impact .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h1-5,8,11H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWFINGMDUMRBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393878 |

Source

|

| Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine | |

CAS RN |

892593-40-7 |

Source

|

| Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-pyrido[3,4-b]indole-1-carbaldehyde](/img/structure/B1336114.png)